Cas no 2228599-19-5 (N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine)
N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine
- EN300-1735646
- N-[(2-methoxynaphthalen-1-yl)methyl]-N-methylhydroxylamine
- 2228599-19-5
-
- Inchi: 1S/C13H15NO2/c1-14(15)9-12-11-6-4-3-5-10(11)7-8-13(12)16-2/h3-8,15H,9H2,1-2H3
- InChI Key: YLNDUMWMJFXHFC-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C2C=CC=CC2=C1CN(C)O
Computed Properties
- Exact Mass: 217.110278721g/mol
- Monoisotopic Mass: 217.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 32.7Ų
N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1735646-0.05g |
N-[(2-methoxynaphthalen-1-yl)methyl]-N-methylhydroxylamine |
2228599-19-5 | 0.05g |
$612.0 | 2023-09-20 | ||
| Enamine | EN300-1735646-0.1g |
N-[(2-methoxynaphthalen-1-yl)methyl]-N-methylhydroxylamine |
2228599-19-5 | 0.1g |
$640.0 | 2023-09-20 | ||
| Enamine | EN300-1735646-0.25g |
N-[(2-methoxynaphthalen-1-yl)methyl]-N-methylhydroxylamine |
2228599-19-5 | 0.25g |
$670.0 | 2023-09-20 | ||
| Enamine | EN300-1735646-0.5g |
N-[(2-methoxynaphthalen-1-yl)methyl]-N-methylhydroxylamine |
2228599-19-5 | 0.5g |
$699.0 | 2023-09-20 | ||
| Enamine | EN300-1735646-1.0g |
N-[(2-methoxynaphthalen-1-yl)methyl]-N-methylhydroxylamine |
2228599-19-5 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-1735646-2.5g |
N-[(2-methoxynaphthalen-1-yl)methyl]-N-methylhydroxylamine |
2228599-19-5 | 2.5g |
$1428.0 | 2023-09-20 | ||
| Enamine | EN300-1735646-5.0g |
N-[(2-methoxynaphthalen-1-yl)methyl]-N-methylhydroxylamine |
2228599-19-5 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1735646-10.0g |
N-[(2-methoxynaphthalen-1-yl)methyl]-N-methylhydroxylamine |
2228599-19-5 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-1735646-1g |
N-[(2-methoxynaphthalen-1-yl)methyl]-N-methylhydroxylamine |
2228599-19-5 | 1g |
$728.0 | 2023-09-20 | ||
| Enamine | EN300-1735646-5g |
N-[(2-methoxynaphthalen-1-yl)methyl]-N-methylhydroxylamine |
2228599-19-5 | 5g |
$2110.0 | 2023-09-20 |
N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine
Comprehensive Guide to N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine (CAS No. 2228599-19-5): Properties, Applications, and Market Insights
N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine (CAS No. 2228599-19-5) is a specialized organic compound with growing interest in pharmaceutical and material science research. This naphthalene derivative features a unique combination of methoxy and hydroxylamine functional groups, making it valuable for various synthetic applications. Researchers are particularly interested in its potential as a building block for drug discovery and functional materials.
The molecular structure of N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine contains a naphthalene core substituted with a methoxy group at the 2-position and a N-methylhydroxylamine moiety at the 1-position. This arrangement provides interesting electronic properties that are being explored in medicinal chemistry applications. Current studies suggest potential utility in developing enzyme inhibitors and receptor modulators, though specific applications remain under investigation.
In the pharmaceutical sector, compounds like CAS 2228599-19-5 are gaining attention for their potential in targeted drug delivery systems. The hydroxylamine group offers possibilities for prodrug development, while the naphthalene scaffold provides lipophilicity that can be tuned for optimal bioavailability. Researchers are investigating how modifications to this core structure might influence pharmacokinetic properties in therapeutic candidates.
The synthesis of N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine typically involves multi-step organic reactions starting from 2-methoxynaphthalene. Recent advancements in green chemistry approaches have improved the efficiency of producing such specialized compounds. Manufacturers are developing more sustainable processes to meet the growing demand from research institutions and pharmaceutical developers.
Market analysis shows increasing interest in CAS 2228599-19-5 and related naphthalene derivatives, particularly in regions with strong biotech innovation ecosystems. The compound's versatility makes it valuable for both academic research and industrial applications. Current pricing trends reflect its status as a research-grade chemical with specialized applications rather than a bulk commodity.
Quality control for N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine requires advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry. Suppliers typically provide certificates of analysis detailing purity levels and impurity profiles, which are crucial for sensitive research applications. Storage recommendations generally include protection from light and moisture to maintain stability.
Recent publications have explored the structure-activity relationships of compounds containing the N-methylhydroxylamine functional group, with CAS 2228599-19-5 serving as an important reference material. These studies contribute to understanding how such moieties influence molecular interactions in biological systems. The compound's potential in catalysis and material science applications is another active area of investigation.
Safety considerations for handling N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended. Material safety data sheets provide detailed handling instructions specific to this chemical entity.
The future outlook for CAS 2228599-19-5 appears promising as research continues into specialty chemicals for pharmaceutical development. Its structural features make it particularly interesting for fragment-based drug discovery approaches. As synthetic methodologies advance, we may see expanded applications of this compound in bioconjugation and materials engineering.
For researchers sourcing N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine, it's important to verify supplier credentials and analytical data. The compound is typically available in small quantities suitable for exploratory research, with lead times varying based on synthesis complexity. Custom synthesis options may be available for modified versions of this naphthalene derivative.
Environmental considerations for CAS 2228599-19-5 follow standard protocols for organic waste management. While specific ecotoxicity data may be limited for this particular compound, responsible disposal practices should be followed. Researchers are encouraged to explore green chemistry alternatives when developing applications involving this material.
Comparative studies between N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine and related structures are helping to elucidate the importance of its specific substitution pattern. These investigations contribute valuable data to the growing field of structure-based design in medicinal chemistry. The compound serves as an interesting case study in how subtle molecular modifications can influence chemical properties.
Analytical characterization of CAS 2228599-19-5 presents specific challenges due to its combination of aromatic and polar functional groups. Advanced techniques like 2D NMR and high-resolution mass spectrometry are often employed to confirm structure and purity. These analytical methods are particularly important when the compound is used as a reference standard or intermediate in synthetic pathways.
The intellectual property landscape surrounding N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine and related compounds continues to evolve. While the base compound may not be patented, specific applications or derivatives may be protected. Researchers should conduct proper patent searches when considering commercial applications of this material.
In conclusion, N-(2-methoxynaphthalen-1-yl)methyl-N-methylhydroxylamine (CAS No. 2228599-19-5) represents an interesting example of how functionalized naphthalenes continue to find applications in cutting-edge research. Its combination of aromatic character and reactive functional groups makes it a versatile building block with potential across multiple disciplines. As synthetic methods improve and applications expand, this compound will likely remain an important tool for researchers in chemical biology and materials science.
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